molecular formula C9H8ClN3 B2365270 1-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 15001-15-7

1-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2365270
CAS No.: 15001-15-7
M. Wt: 193.63
InChI Key: QRYREVLPUANDIV-UHFFFAOYSA-N
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Description

“1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also has an amine group (-NH2) and a chlorophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring with an amine group attached at the 5-position and a chlorophenyl group attached at the 1-position .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, pyrazole compounds are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the 3-position of the pyrazole ring .

Scientific Research Applications

Synthesis and Chemical Applications

  • Development of Pyrazolylisoquinolines : A microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, including pyrazolyl derivatives, led to the formation of novel compounds. This process showcases the potential of 1-(3-chlorophenyl)-1H-pyrazol-5-amine in synthesizing diverse chemical structures (Prabakaran, Manivel, & Khan, 2010).

Biomedical Research

  • Anticancer Potential : Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showed inhibition of A549 lung cancer cells. Compounds with 4-chlorophenyl group, structurally related to this compound, demonstrated significant inhibitory effects (Zhang et al., 2008).

  • Antimicrobial and Anticancer Agents : Synthesis of pyrazole derivatives, including those with a 4-chlorophenyl group similar to this compound, showed promising antimicrobial and anticancer activities. Some compounds even exhibited higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Synthesis of Diverse Medicinal Compounds : A one-pot synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives was achieved using a method involving this compound, demonstrating the compound's versatility in medicinal chemistry (Shaabani et al., 2009).

Drug Development

  • Synthesis of Novel Drug Candidates : The compound's utility in drug development is highlighted by its use in synthesizing novel drug candidates with potential therapeutic applications in areas like cancer treatment and antimicrobial resistance (Ghaedi et al., 2015).

Mechanism of Action

Target of Action

The compound “1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a derivative of the phenylpiperazine class . It primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is known to play a significant role in mood and anxiety disorders .

Mode of Action

The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2C receptor, “this compound” enhances the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

It is known that the activation of 5-ht2c receptors leads to the release of various neurotransmitters such as dopamine and norepinephrine . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, appetite, and sleep .

Pharmacokinetics

Similar compounds in the phenylpiperazine class are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of these compounds can range from 4 to 14 hours

Result of Action

The activation of 5-HT2C receptors by “this compound” can lead to various molecular and cellular effects. For instance, it can result in the release of neurotransmitters, which can influence mood and behavior . .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the presence of other drugs or substances in the body, the pH of the environment, and the individual’s genetic makeup. For instance, the presence of other drugs that inhibit or induce the CYP2D6 enzyme could potentially affect the metabolism and efficacy of this compound

Properties

IUPAC Name

2-(3-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYREVLPUANDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15001-15-7
Record name 1-(3-chlorophenyl)-1H-pyrazol-5-amine
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